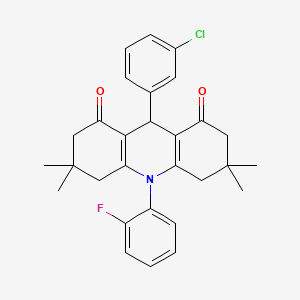
Nalpha-(cyclohexylcarbonyl)-N-(4-ethoxyphenyl)phenylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nalpha-(cyclohexylcarbonyl)-N-(4-ethoxyphenyl)phenylalaninamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexylcarbonyl group, an ethoxyphenyl group, and a phenylalaninamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-(cyclohexylcarbonyl)-N-(4-ethoxyphenyl)phenylalaninamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of cyclohexylcarbonyl chloride with phenylalanine to form an intermediate, which is then reacted with 4-ethoxyaniline to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Nalpha-(cyclohexylcarbonyl)-N-(4-ethoxyphenyl)phenylalaninamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Nalpha-(cyclohexylcarbonyl)-N-(4-ethoxyphenyl)phenylalaninamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Nalpha-(cyclohexylcarbonyl)-N-(4-ethoxyphenyl)phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of phenylalanine and cyclohexylcarbonyl groups, such as:
- Nalpha-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)phenylalaninamide
- Nalpha-(cyclohexylcarbonyl)-N-(4-chlorophenyl)phenylalaninamide
Uniqueness
Nalpha-(cyclohexylcarbonyl)-N-(4-ethoxyphenyl)phenylalaninamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interactions with specific molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H30N2O3 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[1-(4-ethoxyanilino)-1-oxo-3-phenylpropan-2-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C24H30N2O3/c1-2-29-21-15-13-20(14-16-21)25-24(28)22(17-18-9-5-3-6-10-18)26-23(27)19-11-7-4-8-12-19/h3,5-6,9-10,13-16,19,22H,2,4,7-8,11-12,17H2,1H3,(H,25,28)(H,26,27) |
InChI Key |
DFZNOIFYKUIKCV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11452825.png)
![Butyl 5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11452832.png)
![2-[(2-chlorobenzyl)sulfanyl]-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11452844.png)

![N-{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}-N-(thiophen-2-ylmethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B11452862.png)
![N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-methylbutanamide](/img/structure/B11452866.png)
![4-(4-chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11452875.png)
![{4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B11452877.png)
![Methyl 4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11452879.png)
![5-[(3-fluorophenyl)methylsulfanyl]-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B11452881.png)
![4-chloro-N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B11452882.png)
![N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B11452884.png)
![2-methyl-N-{6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}benzamide](/img/structure/B11452900.png)
![2-[4-(dimethylamino)phenyl]-N-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11452920.png)
